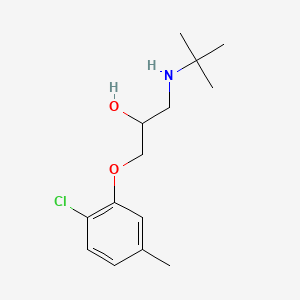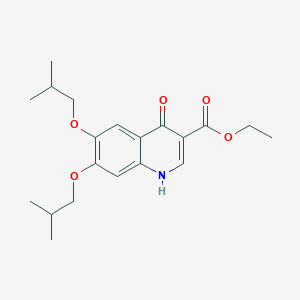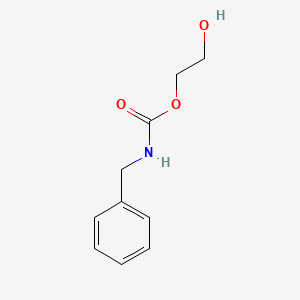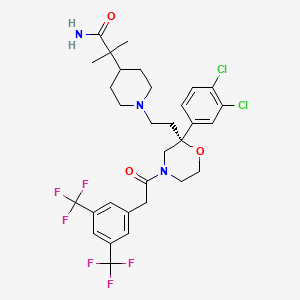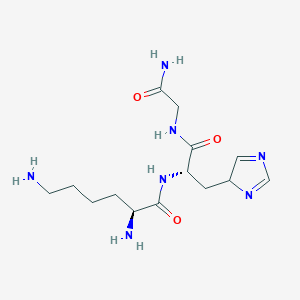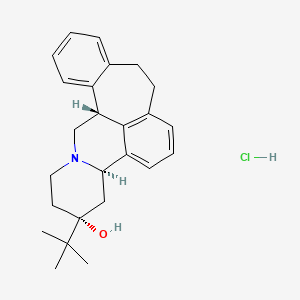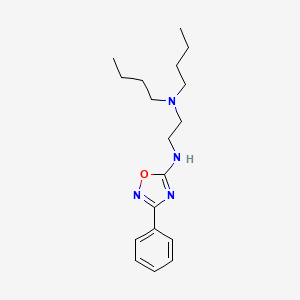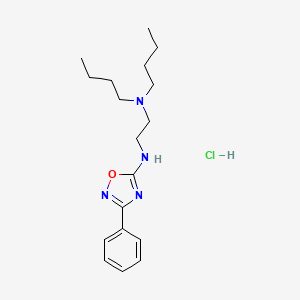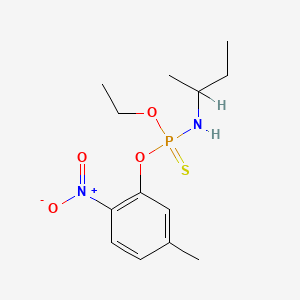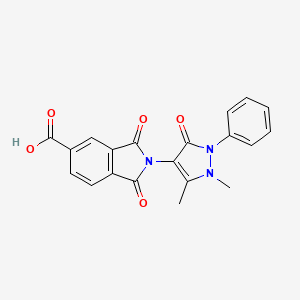
2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Übersicht
Beschreibung
BV02 is a potent inhibitor of the 14-3-3 protein-protein interaction. It has shown significant cytotoxicity against hematopoietic cells expressing both the imatinib mesylate-sensitive wild type Bcr-Abl and the imatinib mesylate-resistant T315I mutation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BV02 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl with 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .
Industrial Production Methods: The production process likely involves standard organic synthesis techniques, followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BV02 unterliegt hauptsächlich Wechselwirkungen mit Proteinen anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt die Protein-Protein-Wechselwirkungen von 14-3-3, die in verschiedenen Zellprozessen entscheidend sind .
Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in Forschungsumgebungen mit Reagenzien wie DMSO für die Löslichkeit verwendet. Die Bedingungen für die Verwendung umfassen typischerweise die Lagerung der Verbindung bei niedrigen Temperaturen, um ihre Stabilität zu erhalten .
Hauptprodukte, die gebildet werden: Das Hauptergebnis der Interaktion von BV02 ist die Hemmung von 14-3-3-Proteininteraktionen, was zur Modulation verschiedener Signalwege führt, die an der Zellzyklusregulation, Apoptose und Stressantwort beteiligt sind .
Wissenschaftliche Forschungsanwendungen
BV02 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Protein-Protein-Wechselwirkungen und den Auswirkungen der Hemmung dieser Wechselwirkungen auf Zellprozesse verwendet.
Biologie: Hilft beim Verständnis der Rolle von 14-3-3-Proteinen in verschiedenen biologischen Signalwegen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von chronisch-myeloischer Leukämie und möglicherweise anderer Krebsarten durch Induktion der Apoptose in Krebszellen
Industrie: Einsatz bei der Entwicklung neuer Therapeutika, die auf Protein-Protein-Wechselwirkungen abzielen
5. Wirkmechanismus
BV02 entfaltet seine Wirkung, indem es an die Docking-Stellen des 14-3-3-Proteins bindet und so deren Wechselwirkungen mit anderen Proteinen hemmt. Diese Hemmung führt zur Freisetzung von c-Abl aus 14-3-3σ und dessen Umlagerung in das Kernkompartiment und die mitochondrialen Membranen, was den apoptotischen Zelltod fördert .
Ähnliche Verbindungen:
SFN (14-3-3σ-Inhibitor): Ein weiterer Inhibitor der 14-3-3-Proteinfamilie, der in ähnlichen Forschungsanwendungen eingesetzt wird.
Einzigartigkeit von BV02: BV02 ist einzigartig in seiner Fähigkeit, sowohl den Wildtyp als auch die Imatinib-Mesylat-resistente T315I-Mutation von Bcr-Abl zu hemmen, was es zu einem wertvollen Werkzeug in der Leukämieforschung macht .
Wirkmechanismus
BV02 exerts its effects by binding to the 14-3-3 protein docking sites, thereby inhibiting their interactions with other proteins. This inhibition leads to the release of c-Abl from 14-3-3σ and its relocation to the nuclear compartment and mitochondrial membranes, promoting apoptotic cell death .
Vergleich Mit ähnlichen Verbindungen
SFN (14-3-3σ inhibitor): Another inhibitor of the 14-3-3 protein family, used in similar research applications.
Docetaxel: Although primarily a chemotherapy drug, it has shown strong binding affinity to the 14-3-3 proteins.
Uniqueness of BV02: BV02 is unique in its ability to inhibit both the wild type and the imatinib mesylate-resistant T315I mutation of Bcr-Abl, making it a valuable tool in leukemia research .
Eigenschaften
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-11-16(19(26)23(21(11)2)13-6-4-3-5-7-13)22-17(24)14-9-8-12(20(27)28)10-15(14)18(22)25/h3-10H,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYSDSINNOLWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292870-53-2 | |
| Record name | 292870-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


